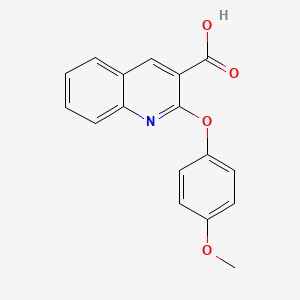![molecular formula C20H18O2 B11838881 1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one CAS No. 65273-22-5](/img/structure/B11838881.png)
1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes a naphthalene ring and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one typically involves the reaction of 1-hydroxynaphthalene-2-carbaldehyde with 1-phenylethanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity or receptor binding. The exact mechanism may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(6-Hydroxy-2-naphthyl)ethan-1-one: Shares a similar naphthalene structure but differs in the position of the hydroxyl group.
1-(1-Hydroxynaphthalen-2-yl)ethan-1-one: Similar structure but lacks the phenyl group attached to the ethanone moiety.
Uniqueness: 1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
65273-22-5 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-[2-[1-(1-hydroxynaphthalen-2-yl)ethyl]phenyl]ethanone |
InChI |
InChI=1S/C20H18O2/c1-13(16-8-5-6-9-18(16)14(2)21)17-12-11-15-7-3-4-10-19(15)20(17)22/h3-13,22H,1-2H3 |
Clé InChI |
RCTCZNXPXMYSDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C2=CC=CC=C2C=C1)O)C3=CC=CC=C3C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-](/img/structure/B11838809.png)









![4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11838869.png)
![7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838878.png)
